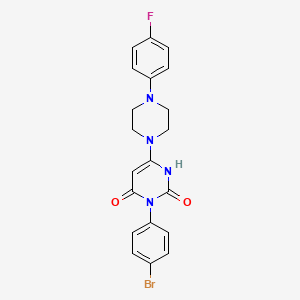![molecular formula C23H15ClN4O3 B2870211 1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-96-0](/img/structure/B2870211.png)
1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about seems to be a complex organic molecule that likely contains a quinoline core structure . Quinoline is a nitrogen-containing heterocycle and is found in many natural products . It’s often used as a building block in medicinal chemistry due to its diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized through various chemical techniques . For example, one common method involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate to obtain a quinolyl ether, which can then be further modified .Aplicaciones Científicas De Investigación
Optical and Electronic Materials
The study on pyrazoline derivatives, including those with nitro-substituted rings, highlighted their versatility as optical materials. These compounds exhibit fluorescent properties when the phenyl ring is substituted with specific groups such as methoxy, chloro, or nitro. This characteristic makes them suitable for applications in optical devices and materials research. Moreover, compounds with nitro substitution have shown interesting second-order non-linear optical properties, potentially useful for the development of new photonic materials (Barberá et al., 1998).
Corrosion Inhibition
Research into quinoxaline derivatives has revealed their effectiveness as corrosion inhibitors for metals in acidic environments. This application is critical for protecting industrial equipment and infrastructure against corrosive damage. The studies demonstrate that these compounds can form protective layers on metal surfaces, significantly reducing the rate of corrosion (Saraswat & Yadav, 2020).
Organic Electronics and Fluorophores
Quinoline-based compounds, particularly those involving pyrazolo[3,4-b]quinoline structures, have been identified as promising materials for organic electronics, including light-emitting diodes (LEDs) and other optoelectronic devices. Their photophysical properties, such as photoluminescence and electroluminescence, make them suitable for use in the development of new organic electronic devices. These properties are influenced by the structural motifs present in the compounds, offering pathways to tune device performance through chemical modification (Padalkar & Sekar, 2014).
Antimicrobial Agents
A series of quinoline derivatives, including pyrazolo[3,4-b]quinolines, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against a range of bacterial and fungal strains, suggesting their potential as templates for developing new antimicrobial agents. The structural diversity within this class of compounds offers a rich foundation for the design of novel therapeutics targeting resistant microbial infections (El-Gamal et al., 2016).
Mecanismo De Acción
Target of Action
The compound “1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, namely Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a way that inhibits the growth and proliferation of the parasites . This interaction could involve binding to a specific protein or enzyme within the parasite, disrupting its normal function and leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those essential for the survival and replication of the parasites. These could include pathways involved in DNA replication, protein synthesis, and energy metabolism . The disruption of these pathways would result in the death of the parasite and the alleviation of the disease symptoms .
Pharmacokinetics
Like other pyrazole derivatives, it is likely to be well-absorbed and distributed throughout the body, reaching the sites of infection . Its metabolism and excretion would depend on various factors, including the specific properties of the compound and the characteristics of the individual taking it .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . This leads to a reduction in the number of parasites in the body, alleviating the symptoms of the diseases and leading to recovery .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could affect its absorption and metabolism, potentially impacting its efficacy . Additionally, factors such as the individual’s diet, age, and overall health status could also influence the action of the compound .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O3/c1-31-20-4-2-3-18-22(20)25-13-19-21(14-5-9-17(10-6-14)28(29)30)26-27(23(18)19)16-11-7-15(24)8-12-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJKFHOXCWLNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(benzyloxy)phenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2870128.png)

![6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)
![N-(4-bromophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2870132.png)
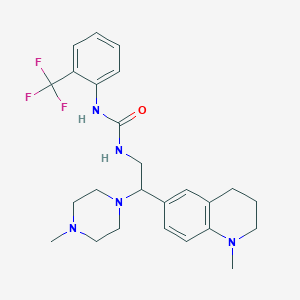
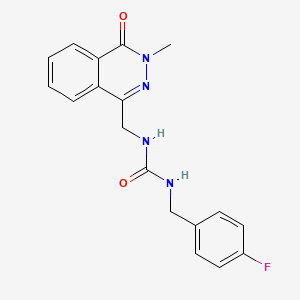
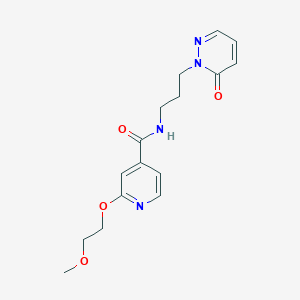
![2-Chloro-N-(cyclopentylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2870142.png)
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2870143.png)
![3-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanenitrile](/img/structure/B2870144.png)
![5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2870145.png)
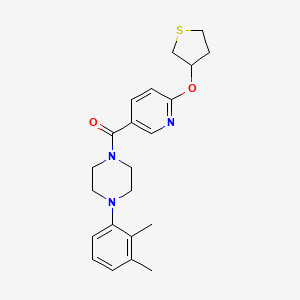
![6-fluoro-N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2870147.png)
